3-(dimethylphosphoryl)pyridin-2-amine
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Overview
Description
3-(Dimethylphosphoryl)pyridin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a dimethylphosphoryl group attached to the pyridin-2-amine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylphosphoryl)pyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to yield the desired pyridine derivatives . The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)2, and bases like potassium carbonate, in solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for efficient production of the compound in significant quantities. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridine derivatives, while reduction can produce amine-functionalized pyridines.
Scientific Research Applications
3-(Dimethylphosphoryl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylphosphoryl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit mitogen-activated protein kinase 14, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of pyridine derivatives.
3-(Benzyloxy)pyridin-2-amine: Another pyridine derivative with distinct biological activities.
Uniqueness
3-(Dimethylphosphoryl)pyridin-2-amine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2229830-69-5 |
---|---|
Molecular Formula |
C7H11N2OP |
Molecular Weight |
170.1 |
Purity |
95 |
Origin of Product |
United States |
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